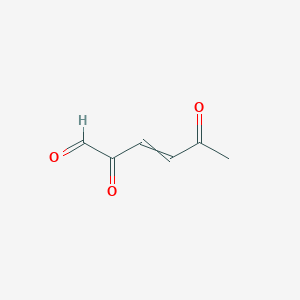
2,5-Dioxohex-3-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxohex-3-enal is an organic compound with the molecular formula C6H6O3. It is also known as 3-Hexenal, 2,5-dioxo-. This compound is characterized by its unique structure, which includes two ketone groups and an aldehyde group. It is a versatile compound with various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxohex-3-enal typically involves the oxidation of hexenal derivatives. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through catalytic processes. These processes often involve the use of metal catalysts such as palladium or platinum to facilitate the oxidation of hexenal derivatives. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dioxohex-3-enal undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted hexenal derivatives.
Scientific Research Applications
2,5-Dioxohex-3-enal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is studied for its potential role in biological processes and as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dioxohex-3-enal involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. This interaction can affect various biochemical pathways, including those involved in oxidative stress and inflammation .
Comparison with Similar Compounds
- 2,5-Dioxohex-2-enal
- 2,5-Dioxohex-4-enal
- 2,5-Dioxohex-5-enal
Comparison: 2,5-Dioxohex-3-enal is unique due to its specific position of the ketone and aldehyde groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it has a higher tendency to participate in nucleophilic addition reactions due to the electron-withdrawing effects of the ketone groups .
Properties
CAS No. |
88511-93-7 |
|---|---|
Molecular Formula |
C6H6O3 |
Molecular Weight |
126.11 g/mol |
IUPAC Name |
2,5-dioxohex-3-enal |
InChI |
InChI=1S/C6H6O3/c1-5(8)2-3-6(9)4-7/h2-4H,1H3 |
InChI Key |
RFTMILUWMDIPHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC(=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


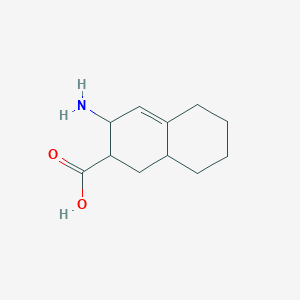
![(R)-1-bromo-1-[3,5-bis(trifluoromethyl)phenyl]ethane](/img/structure/B13969978.png)
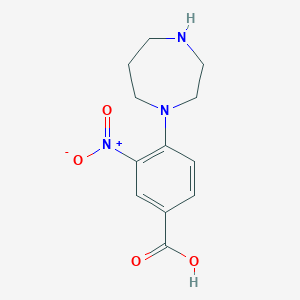
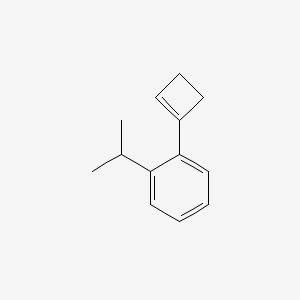
![2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13969988.png)


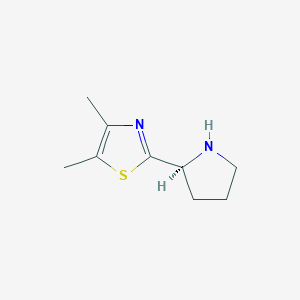
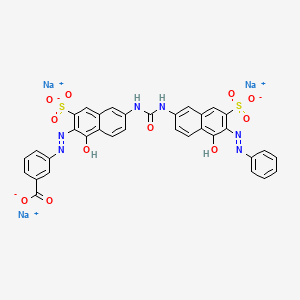

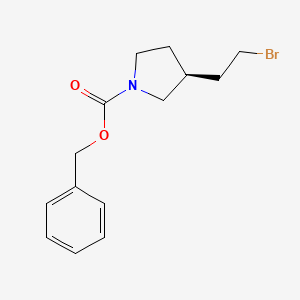
![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13970031.png)


